Home > Products > Screening Compounds P61493 > 1-Cyclopropyl-7-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
1-Cyclopropyl-7-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid - 743441-94-3

1-Cyclopropyl-7-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Catalog Number: EVT-3522849
CAS Number: 743441-94-3
Molecular Formula: C25H24FN3O7S
Molecular Weight: 529.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-cyclopropyl-7-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]-6-fluoro-4-oxo-3-quinolinecarboxylic acid is a member of quinolines.

1. CiprofloxacinCompound Description: Ciprofloxacin (1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-quinoline-3-carboxylic acid) is a broad-spectrum fluoroquinolone antibiotic with activity against various Gram-positive and Gram-negative bacteria. [] It is widely used in both human and veterinary medicine. [, , ] Ciprofloxacin functions as a DNA gyrase inhibitor, blocking bacterial DNA replication. [, ] Relevance: Ciprofloxacin shares the core quinolone-3-carboxylic acid structure with a 1-cyclopropyl and 6-fluoro substituent with the main compound, 1-Cyclopropyl-7-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]-6-fluoro-4-oxo-3-quinolinecarboxylic acid. The key difference lies in the 7-position substituent on the piperazine ring.

3. EnoxacinCompound Description: Enoxacin is a fluoroquinolone antibiotic that acts as a DNA gyrase inhibitor. [] It demonstrates activity against both Gram-positive and Gram-negative bacteria. Relevance: Though not explicitly detailed, enoxacin is referenced as a comparative compound within a study exploring structure-activity relationships of various quinolone derivatives, including those with modifications at the 1- and 7-positions. [] This suggests a structural similarity to the main compound, 1-Cyclopropyl-7-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]-6-fluoro-4-oxo-3-quinolinecarboxylic acid, specifically in the core quinolone structure and potentially the presence of a fluorine substituent.

4. OfloxacinCompound Description: Ofloxacin ((+/-)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid) is a fluoroquinolone antibiotic that exhibits potent activity against a broad spectrum of bacteria. [, , ] Its activity stems from the inhibition of bacterial DNA gyrase, a crucial enzyme for DNA replication. [, ] Relevance: While belonging to the fluoroquinolone class like the main compound, 1-Cyclopropyl-7-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]-6-fluoro-4-oxo-3-quinolinecarboxylic acid, ofloxacin displays structural differences. Notably, it incorporates a benzoxazine ring system fused to the quinolone core, distinguishing it from the simpler quinolone scaffold of the main compound.

5. GatifloxacinCompound Description: Gatifloxacin is a broad-spectrum fluoroquinolone antibiotic known for its activity against various Gram-positive and Gram-negative bacteria. [, ] Relevance: Gatifloxacin is mentioned alongside the main compound, 1-Cyclopropyl-7-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]-6-fluoro-4-oxo-3-quinolinecarboxylic acid, in a study focusing on advanced oxidation processes for degrading fluoroquinolone antibiotics. [] This grouping suggests that gatifloxacin, like the main compound, likely shares the core fluoroquinolone structure, potentially with variations in substituents.

6. AM-715 (1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid)Compound Description: AM-715 is a nalidixic acid analog and a new potent antibacterial agent. [] It exhibits a broad spectrum of antibacterial activity, surpassing that of pipemidic acid and nalidixic acid. [] AM-715 demonstrates significant activity against various bacteria, including nalidixic acid-resistant strains. [] Relevance: AM-715 shares a structural similarity with the main compound, 1-Cyclopropyl-7-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]-6-fluoro-4-oxo-3-quinolinecarboxylic acid. Both compounds possess a quinoline-3-carboxylic acid structure, a 6-fluoro substituent, and a piperazine ring at the 7-position. The primary difference lies in the substituent at the 1-position, where AM-715 has an ethyl group instead of a cyclopropyl group.

7. 1-Cyclopropyl-6-fluoro-1,4-dihydro-7-(N-piperazinyl)-4-oxo-3-quinoline carboxylic acidCompound Description: This compound is a key intermediate in the synthesis of ciprofloxacin. [] It is closely related to ciprofloxacin, differing only in the lack of a specific substituent on the piperazine ring. Relevance: This compound exhibits striking structural similarity to the main compound, 1-Cyclopropyl-7-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]-6-fluoro-4-oxo-3-quinolinecarboxylic acid. The only difference is the presence of a 2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl group on the piperazine ring of the main compound. This similarity highlights the potential for modifications at this position to influence activity.

9. 9-Fluoro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid (DL-8280)Compound Description: DL-8280 is a nalidixic acid analog with a broad-spectrum antibacterial activity against both Gram-positive and -negative bacteria, including anaerobes. [, ] It exhibits superior activity to norfloxacin, pipemidic acid, and nalidixic acid against various bacterial species. []Relevance: Although DL-8280 and the main compound, 1-Cyclopropyl-7-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]-6-fluoro-4-oxo-3-quinolinecarboxylic acid, belong to the same broader class of quinolone-based antibacterial agents, they differ significantly in their core structures. DL-8280 possesses a benzoxazine ring fused to the quinolone moiety, distinguishing it from the simpler quinolone scaffold of the main compound.

10. EnrofloxacinCompound Description: Enrofloxacin (1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid) is a third-generation fluoroquinolone antibiotic widely employed in veterinary medicine to treat various bacterial infections in poultry and livestock. [, ] Its mechanism of action involves inhibiting bacterial DNA gyrase, essential for DNA replication. [] Relevance: Enrofloxacin bears a close structural resemblance to the main compound, 1-Cyclopropyl-7-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]-6-fluoro-4-oxo-3-quinolinecarboxylic acid. Both compounds share the core quinolone-3-carboxylic acid structure, a cyclopropyl group at the 1-position, a fluorine substituent at the 6-position, and a piperazine ring at the 7-position. The primary structural difference lies in the substituent on the piperazine ring, where enrofloxacin has a simpler ethyl group, while the main compound features a 2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl group.

Properties

CAS Number

743441-94-3

Product Name

1-Cyclopropyl-7-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

IUPAC Name

1-cyclopropyl-7-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-6-fluoro-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C25H24FN3O7S

Molecular Weight

529.5 g/mol

InChI

InChI=1S/C25H24FN3O7S/c26-19-12-17-20(29(15-1-2-15)14-18(24(17)30)25(31)32)13-21(19)27-5-7-28(8-6-27)37(33,34)16-3-4-22-23(11-16)36-10-9-35-22/h3-4,11-15H,1-2,5-10H2,(H,31,32)

InChI Key

OQMLZHABXASMDX-UHFFFAOYSA-N

SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)S(=O)(=O)C5=CC6=C(C=C5)OCCO6)F)C(=O)O

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)S(=O)(=O)C5=CC6=C(C=C5)OCCO6)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.